molecular formula C10H19NO6 B1366882 (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate CAS No. 36702-48-4

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

Cat. No. B1366882
CAS RN: 36702-48-4
M. Wt: 249.26 g/mol
InChI Key: LMABJXMUDFOITG-AEIDMOCQSA-N
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Description

“(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” is a complex organic compound. The (S)-2-Methylpiperidine part of the molecule indicates the presence of a 2-Methylpiperidine group with a specific spatial configuration denoted by (S). The (2R,3R)-2,3-dihydroxysuccinate part indicates a 2,3-dihydroxysuccinate group with a specific spatial configuration denoted by (2R,3R) .


Molecular Structure Analysis

The molecular structure of “(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” would be determined by the specific arrangement of atoms in the molecule. The (S), (2R), and (3R) notations indicate the configuration of the stereocenters in the molecule .

Scientific Research Applications

Chemistry and Pharmacology

The compound is an interesting member of the 4-anilidopiperidine class of opiates. Studies on this compound and its stereoisomers, particularly focusing on the 3-methyl and 4-propionanilide substituents, have revealed the significant impact of structural changes on biological activity. The unique activity of specific stereoisomers of this compound suggests that they can serve as molecular probes for investigating receptor-mediated phenomena, particularly in understanding ligand-receptor interaction parameters like binding affinity, potency, efficacy, and intrinsic efficacy. This detailed understanding can be pivotal in developing refined pharmacophores for specific receptors (Brine et al., 1997).

Drug Discovery and Synthesis

Spiropiperidines, including structures related to (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, have seen a surge in popularity in drug discovery programs. Their unique three-dimensional chemical space has been extensively explored. The methodologies used for constructing spiropiperidines, including the formation of the spiro-ring on a preformed piperidine ring, highlight the compound's significance in synthesizing novel therapeutic agents (Griggs, Tape, & Clarke, 2018).

Neuropharmacology

The compound and its analogs have shown potential in neuropharmacology. One study focusing on AR-A000002, a derivative, emphasizes its role as a selective 5-HT1B antagonist. The compound's anxiolytic and antidepressant potential signifies the broader therapeutic prospects of this chemical class in treating anxiety and affective disorders, providing insights into the utility of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate and its derivatives in neuropharmacological applications (Hudzik et al., 2003).

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMABJXMUDFOITG-AEIDMOCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481544
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

CAS RN

36702-48-4
Record name (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
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(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate

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